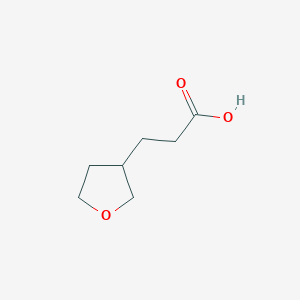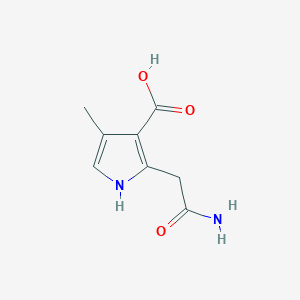
2-(氨基甲酰甲基)-4-甲基-1H-吡咯-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Comprehensive Analysis of “2-(Carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid”
The compound 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another method includes a four-component reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols, which leads to the construction of two carbon-carbon bonds, one amide, and one ester group in a single synthetic step . These methods provide efficient routes to synthesize pyrrole derivatives with carbamoyl groups.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with the potential for forming mononuclear complexes, as well as self-assembling into double helical dinuclear and tetranuclear complexes . The molecular structure and spectroscopic properties of similar compounds have been characterized by various spectroscopic techniques and supported by quantum chemical calculations .
Chemical Reactions Analysis
Pyrrole derivatives, such as pyrrole-2-carboxylic acid, have been used as ligands in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating the versatility of pyrrole compounds in facilitating chemical reactions . Additionally, pyrrole derivatives can act as antagonists at the glycine site of the NMDA receptor complex, indicating their potential in drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be studied using experimental and theoretical methods. Density functional theory (DFT) and Atoms in Molecules (AIM) theory have been used to evaluate the thermodynamic parameters, indicating that the formation of these compounds is exothermic and spontaneous at room temperature . Vibrational analysis suggests the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these dimers has been calculated, providing insight into the strength of the intermolecular interactions .
科学研究应用
生物技术生产和绿色化学应用生物技术路线为从生物质中生产各种有价值的化学品提供了有前景的途径,利用了 2-(氨基甲酰甲基)-4-甲基-1H-吡咯-3-羧酸等化合物。这些方法强调了可持续和生态友好工艺的重要性。乳酸,源自生物质中糖的发酵,是合成可生物降解聚合物的基石,被认为是未来绿色化学的关键原料。这种方法有可能促进丙酮酸、丙烯酸和各种酯类等化学品的生产,强调了从传统化学路线向生物技术替代品的转变,因为它们的“绿色”特性 (Gao, Ma, & Xu, 2011)。
理解羧酸对生物催化剂的抑制羧酸用途广泛,可作为多种工业化学品的前体。然而,它们对发酵过程中使用的微生物的抑制作用构成了重大挑战。克服这些抑制作用的研究重点是旨在增强微生物稳健性的代谢工程策略。这对于提高生产有价值化合物的生物技术工艺的产量和效率至关重要,包括 2-(氨基甲酰甲基)-4-甲基-1H-吡咯-3-羧酸。了解这些机制对于开发更有效和可持续的生产方法至关重要 (Jarboe, Royce, & Liu, 2013)。
在植物防御机制中的作用涉及吡咯啉-5-羧酸盐 (P5C) 等中间体的脯氨酸代谢在植物对病原体的防御中起着重要作用。该途径受到严格调控,尤其是在病原体感染和非生物胁迫期间。研究表明,与脯氨酸及其代谢途径相关的化合物,可能包括衍生物如 2-(氨基甲酰甲基)-4-甲基-1H-吡咯-3-羧酸,可能与防御反应有关。这些机制可能涉及水杨酸依赖性途径、活性氧种类和超敏反应相关的细胞死亡,突出了这些化合物在增强植物对病原体抗性方面的潜力 (Qamar, Mysore, & Senthil-Kumar, 2015)。
安全和危害
属性
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-10-5(2-6(9)11)7(4)8(12)13/h3,10H,2H2,1H3,(H2,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKQANUPBCSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

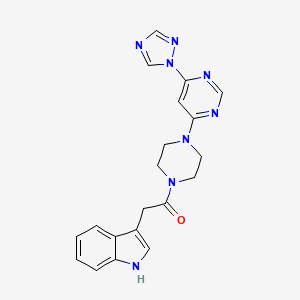
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
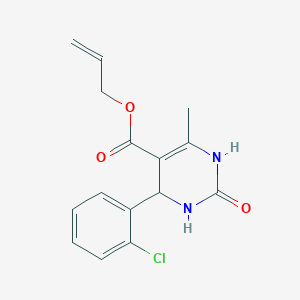
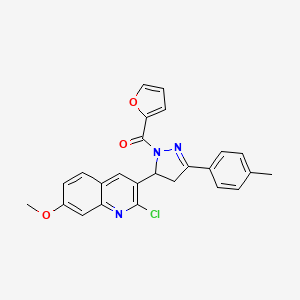
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)
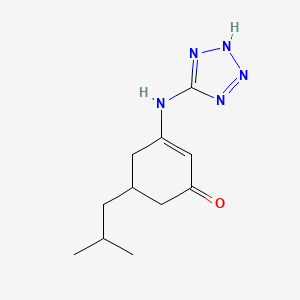
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)
